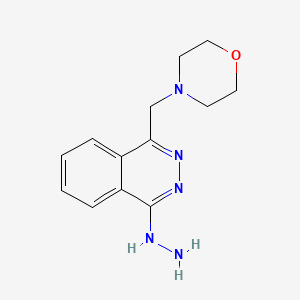![molecular formula C15H9BrN2O3 B12897314 8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one CAS No. 656834-04-7](/img/structure/B12897314.png)
8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dioxolo-phthalazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial growth by interfering with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function .
Comparación Con Compuestos Similares
- 8-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
- 8-(4-Methylphenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
- 8-(4-Nitrophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
Comparison: Compared to its analogs, 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its interaction with biological targets .
Propiedades
Número CAS |
656834-04-7 |
|---|---|
Fórmula molecular |
C15H9BrN2O3 |
Peso molecular |
345.15 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-7H-[1,3]dioxolo[4,5-g]phthalazin-8-one |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-3-1-8(2-4-9)14-10-5-12-13(21-7-20-12)6-11(10)15(19)18-17-14/h1-6H,7H2,(H,18,19) |
Clave InChI |
FLHLRBCAXNJUCO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C(=NNC3=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)

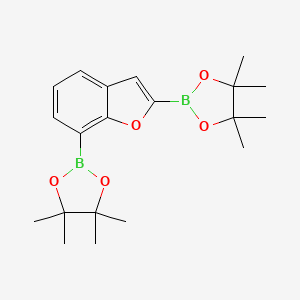
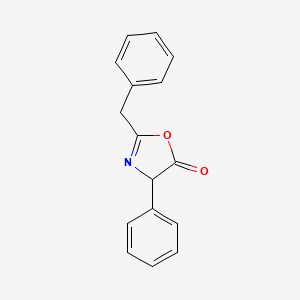
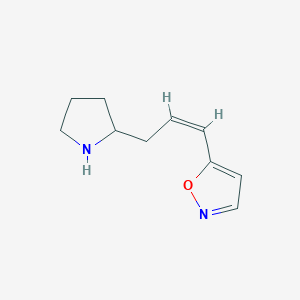
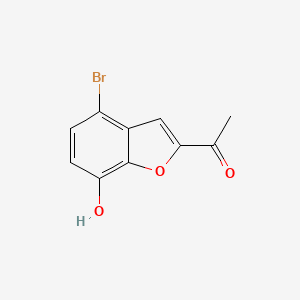

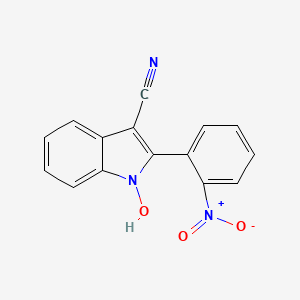

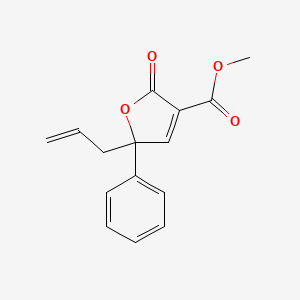
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
